N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Description
N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H24N8O3S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.16920783 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This comprehensive overview will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H24N8O3S. It features a complex structure that includes a triazolo-pyrimidine moiety, which is known for its pharmacological properties. The presence of a piperazine ring and sulfonamide group enhances its interactions with biological targets.
This compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antitumor Activity : It displays significant cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties by modulating cytokine production.
Efficacy Against Cancer Cell Lines
The compound has been evaluated for its cytotoxicity against various cancer cell lines. Below is a summary of its activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
A549 | 26.00 | Cell cycle arrest |
HepG2 | 8.03 | Inhibition of DNA synthesis |
NCI-H460 | 14.31 | Microtubule disassembly |
These results indicate that this compound possesses potent antitumor activity across different cancer types.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis. The authors reported an IC50 value of 12.50 µM, indicating strong antitumor potential against breast cancer cells .
- HepG2 Cell Line Analysis : In another research effort, the compound was tested on HepG2 liver cancer cells, showing an IC50 value of 8.03 µM. This study highlighted the compound's ability to inhibit DNA synthesis specifically without affecting protein synthesis .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound disrupts microtubule dynamics in NCI-H460 cells, leading to mitotic arrest and subsequent apoptosis . This suggests that it may act as a potential chemotherapeutic agent.
Properties
IUPAC Name |
N-[4-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O3S/c1-16-3-7-19(8-4-16)31-23-21(27-28-31)22(24-15-25-23)29-11-13-30(14-12-29)35(33,34)20-9-5-18(6-10-20)26-17(2)32/h3-10,15H,11-14H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNAHMKMUJNARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.